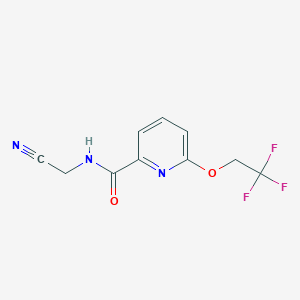
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a cyanomethyl group and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic addition reaction using cyanomethyl anion sources such as sodium cyanide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with new functional groups replacing existing ones.
Applications De Recherche Scientifique
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: Its unique structure may make it suitable for use in the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used in biochemical assays to study its interactions with biological molecules and pathways.
Industrial Applications: It may be utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide: can be compared with other pyridine derivatives such as:
Uniqueness
- The presence of both the cyanomethyl and trifluoroethoxy groups in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)6-18-8-3-1-2-7(16-8)9(17)15-5-4-14/h1-3H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMKXQPPUSKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2890373.png)
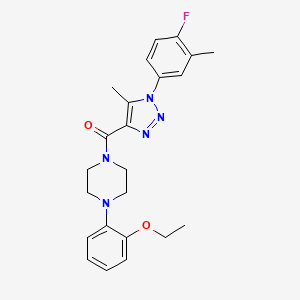
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
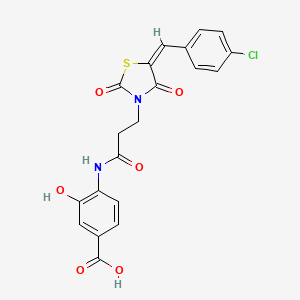
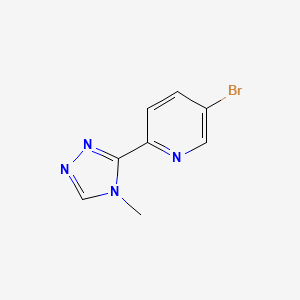
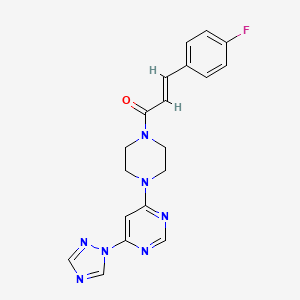

![N-benzhydryl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2890381.png)
![3-(2-chlorophenyl)-5-[(E)-2-{[3-(methylsulfanyl)phenyl]amino}ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2890382.png)
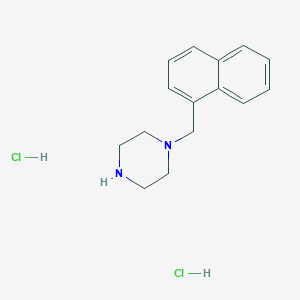
![2-chloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
![4-(4-BROMOBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2890390.png)
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
